

Motixafortide pharmacoeconomic analysis plerixafor

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Compound Focus: Motixafortide

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Clinical and Economic Comparison at a Glance

The following table consolidates key efficacy and pharmacoeconomic data from the Phase 3 GENESIS trial and subsequent analyses.

Metric	Motixafortide + G-CSF	Plerixafor + G-CSF	G-CSF Alone (Placebo Arm)
≥6 million CD34+ cells/kg in ≤2 apheresis sessions	92.5% of patients [1]	~65-85% (Historical, 15-35% failure rate [2] [1])	26.2% of patients [1]
≥6 million CD34+ cells/kg in 1 apheresis session	88.8% of patients [1]	Information missing	9.5% of patients [1]
Median CD34+ cells collected in 1 apheresis (x10 ⁶ /kg)	~10.8 [3]	Information missing	~2.25 [3]
Net Cost Savings (vs. G-CSF alone)	~\$17,000 (lifetime estimate, excluding drug cost) [4]	Information missing	(Baseline)

Metric	Motixafortide + G-CSF	Plerixafor + G-CSF	G-CSF Alone (Placebo Arm)
Net Cost Savings (vs. Plerixafor + G-CSF)	~\$30,000 (lifetime estimate, excluding drug cost) [2] [5]	(Baseline)	Information missing
Common Adverse Events	Transient, Grade 1/2 injection site reactions (pain, erythema, pruritus) [1]	Generally well-tolerated; specific profile not detailed in sources	Information missing

Experimental Protocols and Data Sources

Understanding the origin of the comparison data is crucial for its interpretation.

- **Source of Motixafortide Data: The GENESIS Trial**

- **Protocol (NCT03246529):** This was a **randomized, double-blind, placebo-controlled, multicenter Phase 3 study** [1] [5].
- **Patients:** 122 adults with multiple myeloma across 18 sites in five countries [1].
- **Intervention:** Patients were randomized 2:1 to receive either a single dose of **motixafortide (1.25 mg) + G-CSF** or **placebo + G-CSF** for stem cell mobilization [1] [3].
- **Endpoints:** The primary endpoint was the proportion of patients collecting $\geq 6 \times 10^6$ CD34+ cells/kg within two apheresis sessions [1].

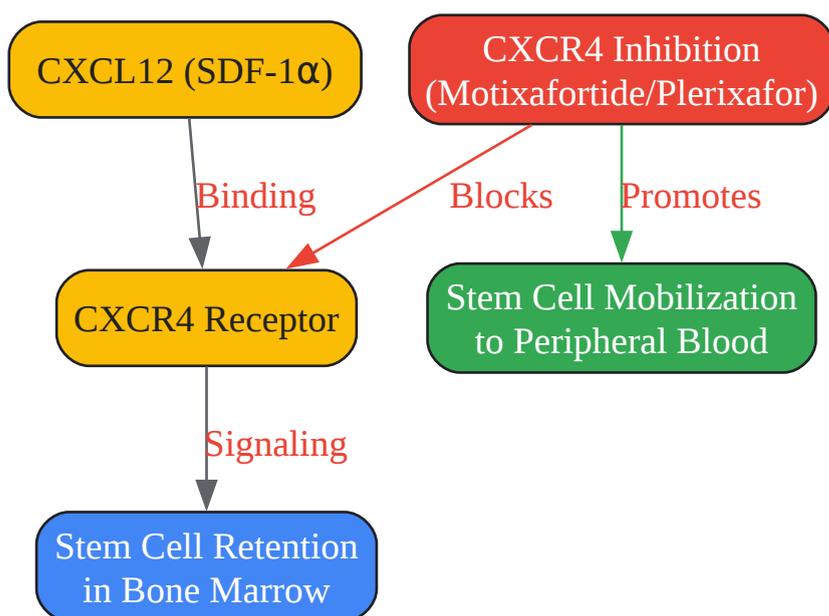
- **Source of Plerixafor Comparison: Indirect Analysis**

- **Protocol:** A follow-on pharmacoeconomic study performed by IQVIA conducted an **adjusted indirect comparison** [2] [5].
- **Method:** Researchers used patient-level data from the GENESIS trial for **motixafortide** and aggregate efficacy data for plerixafor + G-CSF extracted from published literature. The plerixafor data was statistically integrated into the GENESIS trial framework using the **Bucher method** for indirect comparisons [2] [5].
- **Limitation:** This is not a head-to-head randomized trial. The comparison is modeled based on separate datasets, which is a recognized methodological approach but inherently less definitive than a direct trial.

- **Pharmacoeconomic Study Methodology**

- **Model:** A cost-effectiveness model was developed based on the GENESIS trial data and the indirect comparison [2] [4].
- **Key Inputs (Health Resource Utilization - HRU):** The model incorporated data on the number of apheresis sessions, doses of mobilization agents, and rates of rescue therapy [2] [4].
- **Outcomes Measured:** The analysis estimated **net cost savings** (from reduced HRU) and **quality-adjusted life years (QALYs)**. The reported savings of ~\$17,000 and ~\$30,000 are lifetime estimates per patient and do not include the cost of **motixafortide** itself [2] [4].

The different mechanisms of **motixafortide** and plerixafor, both CXCR4 inhibitors, underpin their clinical profiles. The following diagram illustrates the shared CXCR4 signaling pathway they target.



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Key Interpretation Notes for Researchers

- **Indirect Comparison:** The superior efficacy and economic figures for **motixafortide** versus plerixafor are derived from statistical modeling, not a direct head-to-head clinical trial.
- **Study Sponsorship:** The pharmacoeconomic analyses were company-sponsored pre-launch studies, which should be considered when evaluating the results.
- **Evolving Clinical Context:** The mobilization performance of both agents must be considered alongside emerging protocols, such as combinations with novel agents like CXCR2 agonists [6].

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